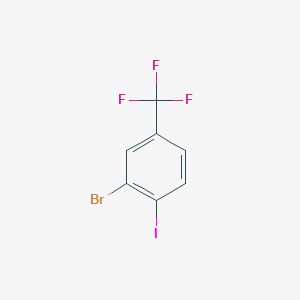

2-Bromo-1-iodo-4-(trifluoromethyl)benzene

描述

Significance of Polyhalogenated Trifluoromethylated Aromatic Scaffolds in Modern Chemical Research

Polyhalogenated trifluoromethylated aromatic scaffolds are critical components in the design of complex organic molecules due to the unique properties conferred by the trifluoromethyl group and the halogen atoms. The -CF3 group is known to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can facilitate membrane permeability. mdpi.combeilstein-journals.orgnih.gov These characteristics are highly desirable in the development of new therapeutic agents and crop protection solutions. mdpi.comnbinno.com

The presence of multiple halogen atoms (e.g., bromine, iodine, chlorine) on the trifluoromethylated benzene (B151609) ring provides synthetic chemists with a powerful toolkit for regioselective functionalization. The differential reactivity of the carbon-halogen bonds allows for stepwise and controlled introduction of various functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This versatility makes these scaffolds invaluable precursors for constructing diverse molecular architectures. nbinno.com

The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, a factor that contributes to the efficacy of many well-known drugs. mdpi.com Aromatic compounds bearing these groups are prevalent in pharmaceuticals and advanced organic materials, driving significant research efforts toward developing efficient synthetic methods for these scaffolds. researchgate.netnih.gov

Table 1: Key Properties Imparted by the Trifluoromethyl Group

| Property | Impact on Molecule | Reference |

|---|---|---|

| High Electronegativity | Alters electronic properties of the aromatic ring, influences binding affinity. | mdpi.combeilstein-journals.org |

| Increased Lipophilicity | Enhances membrane permeability and in vivo transport. | mdpi.combeilstein-journals.org |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing drug half-life. | mdpi.comnih.gov |

| Steric Profile | Provides a compact steric footprint. | mdpi.com |

Overview of Dihalo- and Trihalo(trifluoromethyl)benzenes as Versatile Precursors

Dihalo- and trihalo(trifluoromethyl)benzenes serve as crucial and versatile intermediates in multi-step synthetic pathways. nbinno.comacs.org Their utility stems from the presence of multiple halogen atoms that can be selectively addressed in subsequent chemical transformations. For instance, in a compound like 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This reactivity difference allows for sequential functionalization, where one halogen is replaced while the other remains intact for a later reaction, enabling the synthesis of complex, polysubstituted benzene derivatives. libretexts.org

The applications of these precursors are widespread, particularly in the pharmaceutical and agrochemical industries. nbinno.com They act as foundational building blocks for creating molecules with specific functionalities required for biological activity. For example, dihalo(trifluoromethyl)benzene derivatives have been used as starting materials for the synthesis of kinase inhibitors with anti-leukemic activities. google.com The unique combination of fluorine, chlorine, bromine, and iodine atoms on a benzene ring imparts significant and distinct chemical reactivity, making these compounds invaluable for creating complex molecules. nbinno.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 481075-58-5 | sigmaaldrich.comchemicalbook.comnih.gov |

| Molecular Formula | C7H3BrF3I | sigmaaldrich.comnih.gov |

| Molecular Weight | 350.90 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Physical Form | Solid or Semi-solid or liquid or lump | sigmaaldrich.com |

Historical Context of Fluorinated Aromatic Synthesis and its Evolution

The field of organofluorine chemistry has a rich history dating back to long before elemental fluorine was isolated. jst.go.jp The first formation of an aryl carbon-fluorine (C-F) bond was reported in the 1870s. nih.gov However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, made early fluorination reactions difficult and often dangerous. nih.govlew.ro

A major breakthrough in the synthesis of fluorinated aromatic compounds came in 1927 with the development of the Balz-Schiemann reaction. nih.govharvard.edu This method involves the thermal decomposition of aryl diazonium tetrafluoroborate (B81430) salts and remains a useful technique for introducing fluorine into aromatic rings. nih.govwikipedia.org Another pivotal development was the halogen exchange (Halex) process, first reported by Gottlieb in 1936, which uses nucleophilic substitution with potassium fluoride (B91410) (KF) to replace other halogens (like chlorine) with fluorine. nih.govharvard.edu This process is particularly effective for aromatic rings containing electron-withdrawing groups and is used on an industrial scale. harvard.edu

The introduction of fluorinated side chains, such as the trifluoromethyl group, was first reported by Swarts in 1898. nih.gov He found that benzotrichloride (B165768) could react with antimony trifluoride (SbF3) to form benzotrifluoride. nih.gov Later, in the 1930s, this transformation was achieved using hydrogen fluoride (HF). nih.gov The large-scale production of fluorine became necessary for the Manhattan Project during World War II, which spurred further development in the field. lew.ro Since then, the continual evolution of synthetic methodologies, including the development of new fluorinating reagents and catalytic methods, has made a vast array of complex fluorinated aromatic compounds, including this compound, accessible for research and development. harvard.eduwikipedia.org

属性

IUPAC Name |

2-bromo-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHYCNXVEWPYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585638 | |

| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-58-5 | |

| Record name | 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-iodo-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Iodo 4 Trifluoromethyl Benzene

Retrosynthetic Analysis of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene

A retrosynthetic analysis of this compound suggests several potential synthetic routes by disconnecting the carbon-halogen bonds. The primary disconnections involve the C-Br and C-I bonds, leading back to simpler, commercially available starting materials.

Two main retrosynthetic approaches can be envisioned:

Route A: Sequential Halogenation. This approach involves the sequential introduction of the bromine and iodine atoms onto a 4-(trifluoromethyl)benzene backbone. The order of halogenation is a critical consideration, as the directing effects of the existing substituents will influence the regioselectivity of the subsequent halogenation step.

Route B: Functional Group Interconversion. This strategy could involve the transformation of an existing functional group, such as an amino group, into a halogen via a Sandmeyer-type reaction. For instance, starting from a suitably substituted aniline (B41778) derivative of 4-(trifluoromethyl)benzene, diazotization followed by treatment with a halogen source could yield the target molecule.

Direct Halogenation Strategies for Trifluoromethylbenzene Derivatives

Direct halogenation of trifluoromethylbenzene and its derivatives is a primary method for the synthesis of this compound. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the interplay of electronic and steric effects of all substituents on the ring must be carefully considered to achieve the desired regiochemistry.

Regioselective Bromination Approaches

The regioselective bromination of a trifluoromethyl-substituted benzene (B151609) ring is a key step in several potential synthetic routes. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

When starting with 1-iodo-4-(trifluoromethyl)benzene, the directing effects of both the iodo and trifluoromethyl groups must be considered. The iodine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. The position ortho to the iodine and meta to the trifluoromethyl group (the 2-position) is electronically favored for bromination.

Common brominating agents for such transformations include bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS) with a suitable acid catalyst. The reaction conditions, including solvent and temperature, can be optimized to enhance the regioselectivity and yield of the desired this compound.

Regioselective Iodination Approaches

Similar to bromination, the regioselective iodination of a trifluoromethyl-substituted benzene derivative is a viable pathway. When considering the iodination of 1-bromo-4-(trifluoromethyl)benzene, the directing effects of the bromo and trifluoromethyl groups are crucial. The bromine atom is an ortho, para-director, while the trifluoromethyl group directs to the meta position. Therefore, the position ortho to the bromine and meta to the trifluoromethyl group (the 2-position) would be the target for iodination.

Iodination is generally a less reactive process than bromination and often requires an activating agent or a more potent iodine source. A common method for the iodination of deactivated aromatic rings is the use of iodine in the presence of an oxidizing agent, such as nitric acid or iodic acid. Other effective iodinating systems include N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.

Sequential Halogenation Protocols

A logical and common approach to the synthesis of this compound is through a sequential halogenation protocol starting from 4-(trifluoromethyl)benzene. This involves two distinct electrophilic aromatic substitution reactions. The order of these reactions significantly impacts the final product distribution due to the directing effects of the installed halogens.

One possible sequence is:

Iodination of 4-(trifluoromethyl)benzene: This would yield 1-iodo-4-(trifluoromethyl)benzene.

Bromination of 1-iodo-4-(trifluoromethyl)benzene: The subsequent bromination would then be directed by both the iodo and trifluoromethyl groups to the desired 2-position.

Alternatively, the sequence could be reversed:

Bromination of 4-(trifluoromethyl)benzene: This would produce 1-bromo-4-(trifluoromethyl)benzene.

Iodination of 1-bromo-4-(trifluoromethyl)benzene: The iodination would then occur at the 2-position, guided by the directing effects of the bromo and trifluoromethyl substituents.

The choice of sequence would depend on the relative ease and regioselectivity of each halogenation step.

One-Pot Halogenation Methods

While less common for the synthesis of unsymmetrically dihalogenated arenes, one-pot halogenation methods offer the potential for increased efficiency by avoiding the isolation of intermediate products. A one-pot synthesis of this compound would involve the simultaneous or sequential addition of both brominating and iodinating agents to 4-(trifluoromethyl)benzene under conditions that favor the formation of the desired product.

Achieving high regioselectivity in a one-pot reaction can be challenging due to the potential for the formation of a mixture of dihalogenated isomers. The relative reactivity of the halogenating agents and the influence of the reaction conditions would need to be carefully controlled to favor the formation of this compound over other possible products like 3-bromo-1-iodo-4-(trifluoromethyl)benzene or di-brominated and di-iodinated species.

Halogen Exchange Reactions for Trifluoromethylated Aromatics

Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route to introduce an iodine atom onto an aromatic ring. This method typically involves the conversion of an aryl bromide or chloride to an aryl iodide by treatment with an iodide salt, often in the presence of a copper catalyst.

Halex Reactions for Fluorine Introduction and Subsequent Halogenation

Halogen Exchange (Halex) reactions are a cornerstone in organofluorine chemistry, typically involving the substitution of a chloride or bromide atom with fluoride (B91410). nih.gov These reactions are thermodynamically driven by the formation of stable metal fluoride salts. chemrxiv.org While not a direct route to the final product, the Halex reaction is a fundamental method for producing fluorinated aromatic precursors. For instance, an aryl chloride or bromide can be converted to an aryl fluoride using a fluoride salt. nih.gov

In a hypothetical multi-step synthesis of this compound, a precursor molecule could first be fluorinated via a Halex reaction. Subsequent, regioselective bromination and iodination steps would then be required to introduce the remaining halogens onto the trifluoromethylated aromatic ring. The efficiency of such a Halex reaction often requires high temperatures, typically around 180°C, and can be accelerated using microwave irradiation. researchgate.net The choice of metal catalyst is crucial, with both palladium and copper complexes being used for the fluorination of aryl halides. nih.gov

Iron-Catalyzed Halogen Exchange in Trifluoromethyl Arenes

A distinct and powerful application of halogen exchange involves the direct conversion of the C-F bonds within a trifluoromethyl (CF3) group. Recent advancements have demonstrated that iron(III) halides can catalyze the exchange of fluorine atoms in ArCF3 for heavier halogens (Cl, Br, I). chemrxiv.orgresearchgate.netlookchem.com This process allows for the facile production of synthetically valuable ArCF2X and ArCX3 compounds from readily available ArCF3 precursors. chemrxiv.orgchemrxiv.org

This transformation represents the first example of an iron-catalyzed halogen exchange for non-aromatic C-F bonds. chemrxiv.orglookchem.com Theoretical calculations suggest that the mechanism likely involves the direct activation of C-F bonds through coordination with the iron catalyst. chemrxiv.orgchemrxiv.org The reaction conditions can be tuned to favor either mono-exchange, yielding bromodifluoromethyl arenes (ArCF2Br), or complete exchange to produce tribromomethyl arenes (ArCX3). lookchem.com This method is notable for its use of inexpensive and common reagents and its applicability to both electron-rich and electron-deficient aromatic substrates. chemrxiv.orglookchem.com

Table 1: Iron-Catalyzed Triple Halogen Exchange of Trifluoromethyl Arenes to Tribromomethyl Arenes

| Entry | Starting Arene (ArCF3) | Product (ArCX3) | Isolated Yield (%) |

| 1 | 1-methoxy-4-(trifluoromethyl)benzene | 4a | 85% |

| 2 | 1-fluoro-4-(trifluoromethyl)benzene | 4e | 89% |

| 3 | 1-(Trifluoromethyl)-4-vinylbenzene | 5 | 88% |

| Data sourced from studies on iron-catalyzed triple-halex reactions demonstrating conversion of ArCF3 to ArCX3 products. chemrxiv.org |

Palladium-Catalyzed Synthetic Routes to Polyhalogenated Trifluoromethylbenzenes

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex organic molecules. These methods can be employed to synthesize polyhalogenated trifluoromethylbenzenes by forming carbon-halogen bonds on a pre-existing trifluoromethylarene scaffold. For example, palladium catalysts, often in combination with specialized phosphine (B1218219) ligands like RuPhos, are effective in a variety of coupling processes. nih.gov

While many palladium-catalyzed reactions focus on forming C-C, C-N, or C-O bonds, specific conditions can be developed for halogenation. A general strategy could involve the palladium-catalyzed coupling of a trifluoromethyl-substituted aryl precursor with a halogen source. For instance, the Suzuki cross-coupling reaction, which typically couples boronic acids with organic halides, demonstrates the utility of palladium catalysts like Pd(dppf)Cl2 for functionalizing complex heterocyclic scaffolds containing a trifluoromethyl group. nih.gov This highlights the potential for adapting such catalytic systems for direct, regioselective halogenation to build molecules like this compound.

Trifluoromethylation of Halogenated Benzenes

An alternative and widely used strategy involves introducing the trifluoromethyl group onto an aromatic ring that already possesses the desired halogen substitution pattern. This "late-stage" trifluoromethylation is highly valuable in medicinal and agrochemical research.

Copper-Mediated Trifluoromethylation of Aryl Iodides and Bromides

Copper-mediated reactions are among the most effective methods for the trifluoromethylation of aryl halides. beilstein-journals.org These reactions can utilize various trifluoromethyl sources. A common approach involves an in situ generated [CuCF3] species that reacts with aryl iodides and bromides. beilstein-journals.org The mechanism is thought to involve the formation of a CuCF3 intermediate, followed by oxidative addition to the aryl halide and subsequent reductive elimination to yield the trifluoromethylated arene. beilstein-journals.org

The development of stable, isolable copper-trifluoromethyl complexes, such as [(phen)CuCF3] (where phen is 1,10-phenanthroline), has significantly expanded the scope and practicality of this reaction. nih.gov These well-defined reagents can trifluoromethylate a wide range of electron-rich, electron-neutral, and electron-poor aryl iodides with high efficiency, often at room temperature. nih.gov This method avoids the intermediacy of aryl radicals. nih.gov

Table 2: Copper-Mediated Trifluoromethylation of Aryl Iodides with Isolated [(phen)CuCF3]

| Substrate (Aryl Iodide) | Temperature | Yield (%) |

| 4-Iodonitrobenzene | 50°C | 99% |

| Methyl 4-iodobenzoate | 50°C | 99% |

| 4-Iodobenzonitrile | Room Temp. | 98% |

| 4-Iodotoluene | 50°C | 94% |

| 4-Iodoanisole | 50°C | 91% |

| Reactions were conducted with 1.5 equivalents of the copper complex. Yields are for isolated products unless otherwise noted. nih.gov |

Sandmeyer Trifluoromethylation with Diazonium Salts

The Sandmeyer reaction provides a classical route to transform aromatic amines into a wide variety of functionalized arenes via a diazonium salt intermediate. A modern variation of this method allows for the direct conversion of an aromatic C-N bond to a C-CF3 bond. nih.gov In this process, an aromatic amine is converted to a diazonium salt, which is then treated with a trifluoromethyl source in the presence of a copper promoter. organic-chemistry.org

This reaction proceeds smoothly under mild conditions and exhibits good tolerance for many functional groups. organic-chemistry.org Mechanistic studies suggest the involvement of aryl radical intermediates and the in situ generation of a CF3Cu species. organic-chemistry.org For the synthesis of this compound, this would entail starting with 2-bromo-1-iodo-4-aminobenzene, converting it to the corresponding diazonium salt, and then introducing the trifluoromethyl group using this copper-promoted methodology.

Ligandless CuCF3 Reagents in Trifluoromethylation

While ligands like 1,10-phenanthroline (B135089) can stabilize and enhance the reactivity of copper-trifluoromethyl species, trifluoromethylation can also proceed under ligandless conditions. nih.gov The reagent CuCF3, first reported by Burton, can be generated in situ and used in superstoichiometric amounts. nih.gov

More practical and economical approaches have been developed using sources like trifluoroacetate (B77799) (TFA). A ligand-free, copper-catalyzed decarboxylative trifluoromethylation of aryl iodides using methyl trifluoroacetate (MTFA) has been shown to be effective. beilstein-journals.org A mechanistic study indicated that CuCF3 was formed through the decarboxylation of the trifluoroacetate, which then reacts with the aryl iodide to deliver the trifluoromethylated product. beilstein-journals.org This ligandless approach simplifies the reaction setup and purification process, making it an attractive option for large-scale synthesis.

Synthetic Approaches from Pre-functionalized Aromatic Precursors

The construction of this target molecule logically starts from aromatic rings already bearing some of the required substituents. The order of introduction of the bromine, iodine, and trifluoromethyl groups is crucial for achieving the desired 2,1,4-substitution pattern.

From Substituted Benzoic Acid Derivatives

A hypothetical synthetic route commencing from a benzoic acid derivative could involve an amino-substituted trifluoromethyl benzoic acid. For instance, a plausible precursor could be 2-amino-5-(trifluoromethyl)benzoic acid. This strategy would leverage the amino group as a handle for introducing the halogen atoms via Sandmeyer or related diazotization reactions.

A potential sequence could be:

Diazotization and Bromination: The primary amino group of the benzoic acid precursor would be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with a copper(I) bromide catalyst would replace the diazonium group with a bromine atom.

Conversion of Carboxylic Acid to Amine: The carboxylic acid functional group could then be converted into an amino group through reactions such as the Curtius or Hofmann rearrangement. This would provide a new site for modification.

Diazotization and Iodination: The newly introduced amino group would undergo another diazotization reaction, followed by treatment with potassium iodide to install the iodine atom at the desired position.

However, specific published research detailing this transformation for this compound, including reaction conditions and yields, is not available.

From Substituted Toluene (B28343) Derivatives

Another logical starting point is a substituted toluene derivative, such as 4-(trifluoromethyl)toluene. This approach would involve sequential electrophilic aromatic substitution reactions.

A conceptual pathway is as follows:

Electrophilic Bromination: The trifluoromethyl group is a meta-director, while the methyl group is an ortho-, para-director. In the case of 4-(trifluoromethyl)toluene, the directing effects would favor the introduction of bromine at the position ortho to the methyl group, yielding 2-bromo-4-(trifluoromethyl)toluene.

Nitration: The subsequent introduction of a nitro group would likely be directed to the position ortho to the methyl group and meta to the trifluoromethyl group.

Reduction and Diazotization: The nitro group would then be reduced to an amine, for example, using a metal catalyst like tin or iron in acidic conditions. This amine serves as a precursor for the Sandmeyer reaction.

Iodination: The resulting aniline derivative would be diazotized and subsequently treated with potassium iodide to yield the final product, this compound.

While this represents a standard strategy in synthetic organic chemistry, detailed experimental data and findings for this specific application are not found in the surveyed literature.

Nucleophilic Substitution on Precursors

The synthesis of this compound via nucleophilic aromatic substitution (SNAr) is considered chemically unlikely. SNAr reactions typically require a potent nucleophile and an aromatic ring activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like fluorine or chlorine).

In the context of potential precursors for the target molecule, neither bromine nor iodine are sufficiently good leaving groups to be readily displaced by a nucleophile under standard SNAr conditions. Furthermore, while the trifluoromethyl group is electron-withdrawing, it is generally not activating enough to facilitate this type of reaction with halogens other than fluorine. Consequently, there is no published research to support this as a viable synthetic methodology for this compound.

Reactivity and Mechanistic Investigations of 2 Bromo 1 Iodo 4 Trifluoromethyl Benzene

Electronic Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the electronic properties of the benzene (B151609) ring to which it is attached. This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. wikipedia.orglibretexts.org This potent electron-withdrawing nature significantly reduces the electron density of the aromatic ring, a phenomenon that has significant consequences for its reactivity. wikipedia.orgorganic-chemistry.org

The deactivation of the ring makes electrophilic aromatic substitution reactions more difficult compared to benzene. The electron-withdrawing -CF3 group destabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack. wikipedia.org Consequently, harsher reaction conditions are often required to achieve substitution. Furthermore, the trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. wikipedia.org

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic attack. This enhanced electrophilicity of the ring is a key factor in facilitating nucleophilic aromatic substitution (SNAr) reactions, which are typically challenging for electron-rich aromatic systems. nih.gov The -CF3 group can stabilize the negative charge that develops in the intermediate of an SNAr reaction, thereby lowering the activation energy for this pathway. nih.gov

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect | Strong electron withdrawal (-I) due to the high electronegativity of fluorine atoms. | Deactivation towards electrophilic attack; activation towards nucleophilic attack. |

| Resonance Effect | Weak electron withdrawal (-R) is possible but generally considered less significant than the inductive effect. | Contributes to the overall electron-deficient character of the ring. |

| Directing Effect in EAS | Meta-directing. | Directs incoming electrophiles to the positions meta to the -CF3 group. |

| Role in SNAr | Activating group. | Stabilizes the negatively charged Meisenheimer complex intermediate. |

Halogen Selectivity in Chemical Transformations

The presence of two different halogens, bromine and iodine, on the same aromatic ring presents opportunities for selective chemical transformations. The differing bond strengths and reactivities of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are the basis for this selectivity, particularly in transition-metal-catalyzed cross-coupling reactions.

Differentiated Reactivity of Bromine versus Iodine

In general, the reactivity of aryl halides in oxidative addition steps of catalytic cycles (e.g., in Suzuki, Sonogashira, or Buchwald-Hartwig reactions) follows the order I > Br > Cl > F. researchgate.net This trend is inversely related to the carbon-halogen bond dissociation energy. The C-I bond is weaker and more easily cleaved by a low-valent transition metal catalyst, such as palladium(0), than the C-Br bond.

This reactivity difference allows for the selective functionalization of the iodine-bearing carbon. Under carefully controlled reaction conditions, it is possible to perform a cross-coupling reaction at the iodo position while leaving the bromo position intact for subsequent transformations. researchgate.net

Selective Removal or Displacement of Halogen Atoms

The selective removal or displacement of one halogen over the other is a valuable synthetic strategy. For instance, in palladium-catalyzed cross-coupling reactions, the C-I bond of 2-bromo-1-iodo-4-(trifluoromethyl)benzene would be expected to react preferentially.

For example, in a Suzuki-Miyaura coupling reaction, an organoboron reagent would selectively couple at the C1 position (originally bearing the iodine atom) under appropriate catalytic conditions. This would leave the bromine atom at the C2 position available for a subsequent, different cross-coupling reaction, enabling the stepwise introduction of diverse functionalities. Similarly, in Sonogashira couplings, a terminal alkyne would be selectively introduced at the position of the iodine atom. wikipedia.org The Buchwald-Hartwig amination also follows this general principle of halogen reactivity. wikipedia.orglibretexts.org

Table 2: Predicted Selectivity in Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Predicted Site of Primary Reaction | Expected Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar'B(OH)2 / Pd catalyst | C-I | 2-Bromo-1-aryl-4-(trifluoromethyl)benzene |

| Sonogashira | R-C≡CH / Pd/Cu catalyst | C-I | 2-Bromo-1-(alkynyl)-4-(trifluoromethyl)benzene |

| Buchwald-Hartwig | R2NH / Pd catalyst | C-I | N-(2-Bromo-4-(trifluoromethyl)phenyl)amine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction pathway for electron-deficient aromatic rings. The presence of the strongly electron-withdrawing trifluoromethyl group activates the benzene ring of this compound towards this type of reaction.

Role of Activating Groups in SNAr

For an SNAr reaction to proceed, the aromatic ring must be substituted with at least one powerful electron-withdrawing group. nih.gov The trifluoromethyl group serves this role effectively. It helps to stabilize the negatively charged intermediate that is formed when the nucleophile attacks the aromatic ring. nih.gov The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the activating group through resonance.

In this compound, the trifluoromethyl group is para to the bromine atom and meta to the iodine atom. This positioning suggests that nucleophilic substitution would be more likely to occur at the C2 position (displacing the bromide) than at the C1 position (displacing the iodide), as the negative charge in the intermediate would be more effectively stabilized by the para-trifluoromethyl group.

Meisenheimer Complex Intermediates

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov In the first step, the nucleophile adds to the carbon atom bearing the leaving group, forming a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is negatively charged and non-aromatic. nih.gov

The stability of the Meisenheimer complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as the trifluoromethyl group, stabilize this intermediate by delocalizing the negative charge. nih.gov In the second step of the reaction, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substitution product.

For this compound, attack of a nucleophile at the C2 position would lead to a Meisenheimer complex where the negative charge can be delocalized onto the trifluoromethyl group at the C4 position. This stabilization would facilitate the subsequent loss of the bromide ion to form the final product.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. The regiochemical outcome of such reactions on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. nih.gov In the case of this compound, the interplay between two halogen atoms and a potent electron-withdrawing group creates a highly deactivated system with distinct directing effects.

The regioselectivity of an EAS reaction on this compound is determined by the cumulative influence of the bromo, iodo, and trifluoromethyl groups. These substituents affect both the reaction rate and the position of the incoming electrophile.

Bromo and Iodo Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), which lowers the nucleophilicity of the aromatic ring. However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect stabilizes the cationic intermediate (the sigma complex) when the electrophile attacks the ortho or para positions. organicchemistrytutor.com Consequently, halogens are classified as ortho-, para-directors, despite their deactivating nature. wikipedia.org In this molecule, the iodo group is at C1 and the bromo group is at C2.

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). libretexts.org It strongly deactivates the aromatic ring, making it much less reactive towards electrophiles than benzene. vanderbilt.edu Unlike halogens, it does not have lone pairs to donate via resonance. The strong deactivation destabilizes the sigma complex, particularly when the positive charge is on the carbon atom adjacent to the -CF₃ group (as in ortho and para attack). libretexts.orglibretexts.org Therefore, the trifluoromethyl group is a strong deactivating group and a meta-director. libretexts.org

Competing Directing Effects: The three available positions for substitution on the this compound ring are C3, C5, and C6. The directing effects of the existing substituents on these positions are summarized below.

| Position for Substitution | Directing Effect of Iodo (at C1) | Directing Effect of Bromo (at C2) | Directing Effect of -CF₃ (at C4) | Overall Predicted Outcome |

| C3 | ortho (activating) | meta (deactivating) | meta (deactivating) | Potentially favored by Iodo, but disfavored by Bromo and -CF₃. |

| C5 | para (activating) | meta (deactivating) | ortho (deactivating) | Favored by Iodo, but strongly disfavored by -CF₃. |

| C6 | meta (deactivating) | para (activating) | meta (deactivating) | Favored by Bromo, and directed meta by both Iodo and -CF₃. |

Radical Reactions Involving this compound

Aryl halides can participate in radical reactions, often involving the homolytic cleavage of the carbon-halogen bond. In this compound, the carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, radical reactions are expected to occur preferentially at the C-I bond.

A common radical reaction for aryl halides is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be achieved using radical initiators and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or through catalytic methods. nih.gov For instance, catalytic hydrodehalogenation using catalysts like Rh/Al₂O₃ has been shown to be effective for various polyhalogenated benzenes. nih.govresearchgate.net In such a reaction with this compound, the selective removal of iodine would be expected.

The mechanism typically involves the generation of an aryl radical. For example, with a radical initiator, a radical species can abstract the iodine atom to form the 2-bromo-4-(trifluoromethyl)phenyl radical. This aryl radical then abstracts a hydrogen atom from a donor molecule to yield 1-bromo-3-(trifluoromethyl)benzene.

While specific studies on this molecule are scarce, the introduction of a trifluoromethyl group via radical pathways is a well-established field. wikipedia.orgrsc.org Reagents like trifluoroiodomethane (CF₃I) can serve as a source for the trifluoromethyl radical (•CF₃). wikipedia.org It is conceivable that under photoredox catalysis conditions, the C-I or C-Br bond could be targeted for coupling with a radical species, although this remains an area for further investigation. princeton.edu

Aryne Chemistry from Dihalo(trifluoromethyl)benzenes

Dihaloarenes are common precursors for the in-situ generation of arynes, which are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. tcichemicals.com this compound is a suitable substrate for generating a substituted benzyne (B1209423) intermediate.

Treatment of this compound with a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can induce elimination of hydrogen halide (HX) to form an aryne. The mechanism involves two steps:

Deprotonation of an aromatic proton ortho to one of the halogen atoms.

Subsequent elimination of the adjacent halide anion.

In this molecule, there are two acidic protons positioned ortho to a halogen: H3 (ortho to iodine) and H6 (ortho to bromine). Abstraction of H3 followed by elimination of the iodide ion (I⁻) would generate 3-bromo-5-(trifluoromethyl)benzyne . Alternatively, abstraction of H6 followed by elimination of the bromide ion (Br⁻) would yield 3-iodo-5-(trifluoromethyl)benzyne . The actual product would depend on the relative acidity of the protons and the leaving group ability of the halides. Given that iodine is a better leaving group than bromine, the formation of 3-bromo-5-(trifluoromethyl)benzyne via deprotonation at C3 is a highly probable pathway.

Once generated, the aryne intermediate is highly electrophilic and readily reacts with nucleophiles. For an unsymmetrical aryne like 4-(trifluoromethyl)benzyne (the common intermediate from either pathway after loss of the second halogen under certain conditions, or more accurately, for a benzyne with a CF3 group), the addition of a nucleophile is regioselective.

The strongly electron-withdrawing trifluoromethyl group dictates the regioselectivity of the nucleophilic attack. The addition occurs in such a way that the resulting carbanionic intermediate is stabilized. This means the nucleophile will add to the carbon atom of the aryne triple bond that is further from the -CF₃ group, placing the negative charge on the carbon atom closer to the electron-withdrawing group. masterorganicchemistry.com

For example, in the reaction of 4-(trifluoromethyl)benzyne, a nucleophile (Nu⁻) would preferentially attack at the C3 position, leading to an intermediate with the negative charge at C4, where it is stabilized by the inductive effect of the adjacent -CF₃ group. Subsequent protonation yields the meta-substituted product as the major isomer.

| Aryne Intermediate | Nucleophile (Nu⁻) | Predicted Major Product | Predicted Minor Product |

| 4-(Trifluoromethyl)benzyne | NH₂⁻ | 3-Amino-1-(trifluoromethyl)benzene | 4-Amino-1-(trifluoromethyl)benzene |

| 4-(Trifluoromethyl)benzyne | CH₃O⁻ | 3-Methoxy-1-(trifluoromethyl)benzene | 4-Methoxy-1-(trifluoromethyl)benzene |

This regioselectivity is a key feature of substituted aryne chemistry and allows for the synthesis of specific isomers that may be difficult to obtain through other methods. youtube.comstackexchange.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Arynes are excellent dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, due to the high strain of their triple bond. youtube.comwikipedia.org

The 4-(trifluoromethyl)benzyne intermediate generated from this compound can be trapped in situ with a conjugated diene, such as furan (B31954) or anthracene, to form bicyclic or tricyclic adducts. youtube.comsigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aryne, making it an even more reactive dienophile. psgcas.ac.in

For example, the reaction with furan would yield a cycloadduct, 1,4-epoxy-5-(trifluoromethyl)-1,4-dihydronaphthalene. The regioselectivity of cycloadditions with unsymmetrical dienes can also be influenced by the electronic effects of the -CF₃ group. thieme-connect.de These cycloaddition reactions provide a powerful route to construct complex, polycyclic aromatic frameworks. sigmaaldrich.com

Multicomponent Aryne Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. tcichemicals.com The use of aryne intermediates in MCRs provides rapid access to complex, substituted aromatic compounds. this compound is a precursor to 4-(trifluoromethyl)benzyne, a fluorinated aryne intermediate. The generation of this aryne in the presence of multiple trapping agents can initiate a cascade of bond-forming events.

The 4-(trifluoromethyl)benzyne intermediate is typically generated in situ. While precursors like 2-(trimethylsilyl)aryl triflates are common, ortho-dihaloarenes can also be used. nih.gov The generation of 4-(trifluoromethyl)benzyne from this compound allows for its participation in MCRs. For instance, a three-component reaction involving an aryne, an imine, and carbon dioxide can yield benzoxazinones. tcichemicals.com The trifluoromethyl group, being a strong electron-withdrawing substituent, influences the regioselectivity of the nucleophilic attack on the aryne intermediate. qut.edu.au

Research in this area focuses on developing novel transformations by trapping the in situ-generated 4-(trifluoromethyl)benzyne with a variety of reaction partners. These reactions are valued for their synthetic efficiency and ability to construct complex molecular architectures in a single step. nih.gov

Table 1: Examples of Multicomponent Reactions Involving Aryne Intermediates

| Aryne Precursor | Reactants | Product Type | Catalyst/Conditions |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Imine, Carbon Dioxide | Benzoxazinone | CsF |

| Anthranilic acid | 4-(Trifluoromethyl)aniline, Alkyl nitrite (B80452), TMSN₃ | Trifluoromethyl-benzotriazole | Reflux |

| 5-Chloro-pyrazole-4-carbaldehyde | Terminal alkyne, tert-butylamine | Pyrazolopyridine | Pd(PPh₃)₂Cl₂, MW |

This table presents generalized examples of multicomponent reactions involving arynes to illustrate the reaction class.

Aryne Relay Chemistry

Aryne relay chemistry represents a sophisticated application of aryne intermediates, involving tandem reactions where the initial aryne reaction triggers subsequent transformations. This strategy enables the construction of complex molecular scaffolds through a controlled cascade of events. One such process involves the insertion of arynes into chemical bonds, followed by an intramolecular rearrangement. rsc.org

A plausible mechanism in this context begins with the generation of the 4-(trifluoromethyl)benzyne intermediate. A nucleophile attacks the aryne, forming a transient aryl anion. This intermediate can then undergo a subsequent reaction, such as an intramolecular migration or cyclization, effectively "relaying" the reactivity to another part of the molecule. rsc.org This tandem sequence allows for the formation of 1,2-disubstituted aromatics that might be otherwise difficult to synthesize. rsc.org While specific examples detailing aryne relay chemistry originating from this compound are not extensively documented, the principles can be applied to the 4-(trifluoromethyl)benzyne intermediate it generates.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (iodine and bromine) on the aromatic ring of this compound makes it an ideal substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C–I and C–Br bonds is the cornerstone of this chemistry. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br >> C–Cl. wikipedia.org This hierarchy allows for the selective functionalization of the C–I bond while leaving the C–Br bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org In the case of this compound, the reaction can be controlled to occur selectively at the more reactive C–I bond. nih.gov

This site-selectivity enables the synthesis of 2-bromo-4-(trifluoromethyl)-substituted biaryl compounds. The remaining bromine atom can then be subjected to a second, different cross-coupling reaction, allowing for the controlled, stepwise construction of complex, unsymmetrically substituted molecules. This approach is highly valued in medicinal chemistry and materials science for creating diverse molecular libraries. rsc.org

Table 2: Selective Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-Bromo-1-phenyl-4-(trifluoromethyl)benzene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 2-Bromo-1-(4-methoxyphenyl)-4-(trifluoromethyl)benzene |

| Naphthylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-Bromo-1-(naphthalen-1-yl)-4-(trifluoromethyl)benzene |

This table shows representative examples of selective Suzuki-Miyaura coupling at the C-I position.

Stille Coupling

The Stille coupling reaction forms a C–C bond between an organohalide and an organotin compound (stannane), catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high chemoselectivity. The palladium catalyst preferentially activates the C–I bond for oxidative addition, allowing for selective coupling with the organostannane reagent. nih.govresearchgate.netuni-goettingen.de

This selectivity provides a reliable route to synthesize intermediates where an aryl, vinyl, or alkyl group from the stannane (B1208499) is introduced at the 1-position, preserving the bromine atom at the 2-position for further chemical modification. Regioselective double Stille coupling reactions involving this substrate have also been reported. chem960.com

Table 3: Selective Stille Coupling of this compound

| Organostannane Reagent | Catalyst System | Additive | Solvent | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | CuI | DMF | 2-Bromo-1-phenyl-4-(trifluoromethyl)benzene |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | None | Toluene | 2-Bromo-1-vinyl-4-(trifluoromethyl)benzene |

| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ / P(furyl)₃ | None | NMP | 2-Bromo-1-(thiophen-2-yl)-4-(trifluoromethyl)benzene |

This table illustrates selective Stille coupling at the C-I position with various organotin reagents.

Heck Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed C–C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. buecher.de When this compound is used as the substrate, the reaction is expected to occur selectively at the C–I bond due to its higher reactivity in the oxidative addition step. buecher.de

The reaction couples the aromatic ring to an alkene, forming a new substituted olefin. The regioselectivity of the alkene addition (i.e., formation of the linear vs. branched product) is a critical aspect of the Heck reaction and is influenced by factors such as the electronic properties of the alkene, the ligands on the palladium catalyst, and the specific reaction conditions. nih.govlibretexts.org For example, alkenes with electron-withdrawing groups typically yield the linear (β) isomer. nih.gov

Table 4: Selective Heck Coupling of this compound

| Alkene Partner | Catalyst System | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-1-Bromo-2-styryl-5-(trifluoromethyl)benzene |

| Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | Methyl (E)-3-(2-bromo-4-(trifluoromethyl)phenyl)acrylate |

| 1-Octene | PdCl₂(dppf) | Cy₂NMe | Dioxane | 1-Bromo-2-(oct-1-en-1-yl)-5-(trifluoromethyl)benzene |

This table provides examples of selective Heck coupling reactions at the C-I position.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C–C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org The reaction with this compound demonstrates excellent chemoselectivity, with the coupling occurring exclusively at the C–I bond under standard conditions. wikipedia.org

This selectivity is synthetically valuable as it yields 2-bromo-1-alkynyl-4-(trifluoromethyl)benzene derivatives. The resulting products contain both a bromine atom and a triple bond, which are versatile functional groups for subsequent transformations, such as further cross-coupling reactions or cycloadditions. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 5: Selective Sonogashira Coupling of this compound

| Alkyne Partner | Catalyst System | Co-catalyst | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 1-Bromo-2-(phenylethynyl)-4-(trifluoromethyl)benzene |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | 1-Bromo-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)benzene |

| 1-Heptyne | PdCl₂(MeCN)₂ | CuI | Piperidine | 1-Bromo-2-(hept-1-yn-1-yl)-4-(trifluoromethyl)benzene |

This table highlights examples of selective Sonogashira coupling at the C-I position.

Mechanistic Aspects of Catalytic Cycles

The catalytic cycles of transition metal-catalyzed reactions involving this compound are predominantly governed by the principles of oxidative addition, transmetalation, and reductive elimination. The key mechanistic feature in the reactions of this substrate is the selective activation of the C-I bond over the C-Br bond by a low-valent metal catalyst, typically palladium(0).

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, begins with the oxidative addition of the aryl halide to a Pd(0) complex. The rate of oxidative addition for aryl halides typically follows the order C-I > C-Br > C-Cl, which is inversely proportional to the bond dissociation energy. This difference in reactivity is the cornerstone of the selective chemistry of this compound. The weaker C-I bond (bond dissociation energy of ~65 kcal/mol) reacts preferentially with the Pd(0) catalyst over the stronger C-Br bond (bond dissociation energy of ~81 kcal/mol).

The catalytic cycle can be illustrated as follows:

Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex, often generated in situ, reacts selectively with the C-I bond of this compound. This irreversible step forms a square planar Pd(II) intermediate. The C-Br bond remains intact during this process.

Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). In this step, the organic group from the transmetalating agent replaces the halide on the palladium center. For this to proceed, the halide on the palladium complex is often exchanged with a more labile ligand, or the organometallic reagent is activated, for instance by a base in the Suzuki reaction.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The presence of the electron-withdrawing trifluoromethyl group at the para-position to the iodine atom can further enhance the rate of the initial oxidative addition step by making the ipso-carbon more electrophilic. The steric hindrance from the ortho-bromine atom may also influence the geometry of the oxidative addition product.

Other Transition Metal-Catalyzed Transformations

The selective reactivity of this compound has been exploited in various transition metal-catalyzed transformations to synthesize a range of complex organic molecules, including pharmacologically active compounds.

One notable application is in the palladium-catalyzed one-pot, three-component coupling reaction to synthesize triflupromazine (B1683245) analogues. In this reaction, this compound is reacted with a thiol and an amine in the presence of a palladium catalyst. The reaction proceeds with high regioselectivity, with the initial coupling steps occurring at the position of the iodine atom.

Another significant application of this compound is in the synthesis of Discoidin Domain Receptor 1 (DDR1) inhibitors through a Suzuki-Miyaura coupling reaction. DDR1 is a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. The synthesis of these inhibitors often involves the selective coupling at the iodo-position of this compound with a suitable boronic acid or ester, leaving the bromo-substituent available for subsequent transformations.

Below is a table summarizing a key palladium-catalyzed transformation of this compound.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|

| One-Pot Three-Component Coupling | This compound, 2-bromobenzenethiol, 3-dimethylamino-1-propylamine | Pd2(dba)3, DPEphos, NaOt-Bu | Triflupromazine | rsc.org |

| Suzuki-Miyaura Coupling | This compound, boronic acid/ester derivative | Palladium catalyst and base | Intermediate for DDR1 inhibitor synthesis | researchgate.net |

Strategic Functionalization of 2 Bromo 1 Iodo 4 Trifluoromethyl Benzene

Chemoselective Functionalization Strategies

Chemoselectivity in the functionalization of 2-bromo-1-iodo-4-(trifluoromethyl)benzene is primarily governed by the different reactivities of the carbon-iodine and carbon-bromine bonds, particularly in transition-metal-catalyzed cross-coupling reactions. The C–I bond is significantly more reactive than the C–Br bond towards oxidative addition to a low-valent palladium(0) complex, which is the key initial step in catalytic cycles like those of the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity difference (I > Br) allows for selective functionalization at the iodine-bearing carbon without affecting the bromine-substituted position.

This principle enables the selective formation of a carbon-carbon or carbon-heteroatom bond at the C-1 position. By carefully controlling reaction conditions—such as temperature, catalyst, ligand, and reaction time—it is possible to achieve high yields of the mono-functionalized product. For instance, a Suzuki-Miyaura coupling using a mild palladium catalyst system will preferentially occur at the C-I bond, leaving the C-Br bond intact for subsequent transformations.

Table 1: Examples of Chemoselective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80°C | 2-Bromo-1-aryl-4-(trifluoromethyl)benzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Bromo-1-(alkynyl)-4-(trifluoromethyl)benzene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C | N-(2-Bromo-4-(trifluoromethyl)phenyl)amine |

Regioselective Transformations on the Benzene (B151609) Ring

Beyond the halogenated positions, the benzene ring itself can be functionalized regioselectively. One powerful method for this is metal-halogen exchange, which exploits the greater propensity of iodine to undergo exchange with organolithium reagents compared to bromine. Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or s-butyllithium, at low temperatures (e.g., -78 °C) is expected to result in the selective formation of an aryllithium intermediate at the C-1 position.

This highly reactive organometallic species can then be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups at the former site of the iodine atom. This regioselective transformation provides a pathway to derivatives that might be difficult to access through other means. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the ring protons, but the kinetic preference for lithium-halogen exchange, particularly with iodine, typically dominates under these conditions.

Table 2: Regioselective Functionalization via Lithium-Iodine Exchange

| Reagent Sequence | Electrophile (E⁺) | Introduced Group (-E) | Product |

|---|

Sequential Multiple Halogenation and Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the foundation for developing sequential functionalization strategies. A stepwise approach allows for the introduction of two different substituents at the C-1 and C-2 positions in a controlled manner. A typical sequence involves an initial, mild cross-coupling reaction that targets the C-I bond. After isolation of the mono-substituted intermediate, a second cross-coupling reaction can be performed at the less reactive C-Br bond, often requiring more forcing conditions such as higher temperatures, stronger bases, or more active catalyst systems.

This sequential approach is a powerful tool for the synthesis of highly substituted, unsymmetrical biaryls and other complex aromatic structures. One-pot sequential reactions have also been developed, where the second set of reagents is added to the vessel after the first reaction is complete, streamlining the synthetic process. nih.gov

Table 3: Illustrative Sequential Suzuki-Sonogashira Coupling

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 2-Bromo-1-phenyl-4-(trifluoromethyl)benzene |

| 2 | Sonogashira Coupling | Phenylacetylene, PdCl₂(dppf), CuI, Et₃N, DMF, 120°C | 2-(Phenylethynyl)-1-phenyl-4-(trifluoromethyl)benzene |

Development of Novel Synthetic Sequences

The predictable chemoselectivity of this compound makes it an ideal substrate for the development of novel and efficient synthetic sequences. Modern organic synthesis emphasizes atom economy and step efficiency, often through the design of tandem, domino, or one-pot reactions. This building block is well-suited for such strategies.

Advanced Applications of 2 Bromo 1 Iodo 4 Trifluoromethyl Benzene As a Molecular Building Block

Role in Organic Synthesis

The strategic placement of both an iodo and a bromo substituent on the benzene (B151609) ring is central to the utility of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various catalytic conditions, particularly in palladium-catalyzed cross-coupling reactions, enables chemists to perform selective and stepwise functionalization of the aromatic core. This hierarchical reactivity is a cornerstone of its application in building sophisticated molecular frameworks.

Construction of Complex Molecular Frameworks

The differential reactivity of the C-I and C-Br bonds allows for the sequential execution of different cross-coupling reactions. The C-I bond is more reactive and typically undergoes oxidative addition to a palladium(0) catalyst at a faster rate than the C-Br bond. This allows for selective coupling at the iodine-bearing position while leaving the bromine atom intact for a subsequent transformation.

This stepwise approach is invaluable for the construction of complex, unsymmetrical biaryl and poly-aryl systems. For instance, a Sonogashira coupling can be performed selectively at the iodo position to introduce an alkyne moiety, followed by a Suzuki or Heck coupling at the bromo position to introduce an aryl or vinyl group, respectively. This programmed synthesis is critical for creating molecules with precisely defined three-dimensional structures, which is essential in materials science and drug design.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond | Relative Reactivity in Pd-catalyzed Cross-Coupling |

| Iodine | C-I | Highest |

| Bromine | C-Br | Intermediate |

| Chlorine | C-Cl | Lowest |

Synthesis of Polysubstituted Aromatic Compounds

The synthesis of polysubstituted aromatic compounds is a fundamental challenge in organic chemistry, and building blocks like this compound offer an elegant solution. By leveraging the sequential reactivity of the two halogen atoms, a variety of substituents can be introduced in a controlled manner, leading to highly functionalized benzene derivatives that would be difficult to access through traditional methods.

For example, a research pathway could involve an initial Suzuki coupling at the iodo-position, followed by a Buchwald-Hartwig amination at the bromo-position. This would result in a tri-substituted benzene ring with an aryl group, an amino group, and a trifluoromethyl group, all introduced in a specific and predetermined order. This level of control is crucial for systematically exploring the structure-activity relationships of new chemical entities.

Contributions to Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a key starting material for the synthesis of biologically active molecules. The trifluoromethyl group, in particular, is a highly sought-after substituent in drug candidates due to its profound and beneficial effects on various pharmacological properties.

Precursor for Biologically Active Molecules

The ability to selectively functionalize the this compound core makes it a valuable precursor for a wide range of biologically active molecules. For instance, it can be used in the synthesis of novel antibacterial agents. Pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, and this building block provides a strategic entry point for creating analogues with this key pharmacophore. nih.gov Furthermore, this compound is cited in patents for the synthesis of various pharmaceutical intermediates, highlighting its industrial relevance.

Development of Kinase Inhibitors and Enzyme Regulators

Kinase inhibitors are a major class of targeted cancer therapies, and many approved drugs in this class feature a trifluoromethyl-substituted aromatic ring. acs.orged.ac.uk This structural motif can enhance the binding affinity of the inhibitor to the ATP-binding site of the kinase, leading to improved potency. The synthetic versatility of this compound allows for the systematic elaboration of molecular scaffolds designed to target specific kinases.

For example, the trifluoromethylphenyl moiety can be incorporated into quinoline-based structures, which are known to be effective c-Met inhibitors. The stepwise functionalization capability of the starting material enables the precise placement of other pharmacophoric groups necessary for potent and selective inhibition.

Influence of Trifluoromethyl Group on Drug Properties

The trifluoromethyl group is often referred to as a "super-substituent" in medicinal chemistry due to its unique combination of electronic and steric properties. mdpi.comwechemglobal.com Its introduction into a drug candidate can have a multitude of positive effects on its pharmacokinetic and pharmacodynamic profile.

Table 2: Effects of the Trifluoromethyl Group on Drug Properties

| Property | Effect of Trifluoromethyl Group | Rationale |

| Metabolic Stability | Increased | The C-F bond is very strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position. mdpi.com |

| Lipophilicity | Increased | The CF3 group is highly lipophilic, which can improve membrane permeability and cellular uptake. mdpi.comwechemglobal.com |

| Binding Affinity | Enhanced | The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring and lead to stronger interactions with the target protein. mdpi.com |

| Bioavailability | Often Improved | A combination of increased lipophilicity and metabolic stability can lead to better absorption and a longer half-life in the body. wechemglobal.com |

In-Depth Applications of this compound Remain Undocumented in Publicly Accessible Research

Following a comprehensive review of scientific literature, patent databases, and chemical repositories, it has been determined that specific, detailed applications for the chemical compound This compound as a molecular building block in agrochemical synthesis and material science are not extensively documented in publicly available sources.

While the compound, identified by its CAS Number 481075-58-5, is commercially available and marketed as a versatile chemical intermediate, concrete examples of its use as a precursor for specific pesticides, herbicides, fungicides, or as a functional monomer for specialty polymers and organic electronics are not described in the accessible literature.

The unique structure of this compound, featuring a trifluoromethyl group and two different halogen atoms (bromine and iodine) on a benzene ring, suggests its potential utility in complex organic synthesis. The differential reactivity of the iodo and bromo substituents makes it a candidate for sequential, site-selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions are fundamental in constructing the complex molecular architectures required for modern agrochemicals and functional materials.

Despite this theoretical potential, a thorough search did not yield specific research findings or patent applications that detail the reaction pathways and resulting products when this compound is used for the purposes outlined in the requested article structure. The information landscape points to its role as a specialized building block, likely utilized in proprietary industrial research and development or in niche academic studies not widely published. Consequently, providing a detailed and scientifically validated account of its advanced applications as requested is not possible at this time.

Computational and Theoretical Perspectives

Quantum Mechanical (QM) Studies on Reactivity and Selectivity

Quantum mechanical studies are fundamental to understanding the intrinsic electronic properties that govern the reactivity and selectivity of 2-bromo-1-iodo-4-(trifluoromethyl)benzene. Methods like Density Functional Theory (DFT) are frequently employed to calculate the molecule's electronic structure, orbital energies, and electron density distribution. These calculations reveal that the benzene (B151609) ring is electron-deficient due to the strong electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.

The reactivity of the C-I and C-Br bonds is a key area of investigation. QM calculations can quantify the bond dissociation energies (BDEs), showing that the C-I bond is significantly weaker than the C-Br bond. This difference is crucial for predicting the selectivity in reactions such as cross-coupling, where the more labile C-I bond is expected to react preferentially.

Furthermore, analysis of the electrostatic potential (ESP) map highlights the electron-poor (blue) regions around the hydrogen atoms and the electron-rich (red/yellow) regions associated with the halogen atoms. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Prediction of Regioselectivity via HOMO and ¹³C NMR Calculations

The regioselectivity of reactions involving this compound, particularly in aromatic substitutions or metal-halogen exchange, can be rationalized and predicted using computational tools.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. In electrophilic aromatic substitution, the reaction is expected to occur at the carbon atom with the highest HOMO coefficient, as this represents the site of greatest electron density available for donation. Conversely, in nucleophilic aromatic substitution, the LUMO distribution indicates the most electrophilic sites, which are most susceptible to attack. For this molecule, the positions ortho and meta to the trifluoromethyl group are computationally scrutinized to determine the most likely reaction centers.

¹³C NMR Chemical Shift Calculations: Theoretical calculation of ¹³C NMR spectra serves as a powerful tool for predicting and confirming regioselectivity. By calculating the expected chemical shifts for all possible isomers that could be formed in a reaction, and comparing them to experimental data, the exact regiochemical outcome can be determined. DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can predict these shifts with remarkable accuracy. Discrepancies in chemical shifts between potential products are often large enough to provide unambiguous structural assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Reaction Product (Note: These values are illustrative and would be derived from specific DFT calculations for a given reaction)

| Carbon Atom Position | Predicted Chemical Shift (ppm) - Isomer A | Predicted Chemical Shift (ppm) - Isomer B |

| C1 | 95.8 | 96.2 |

| C2 | 120.5 | 135.1 |

| C3 | 133.4 | 131.0 |

| C4 | 128.9 | 129.1 |

| C5 | 138.2 | 125.5 |

| C6 | 115.7 | 118.3 |

Modeling Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a dynamic picture of how chemical transformations occur. For this compound, this is particularly useful in understanding mechanisms of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

By modeling the entire reaction coordinate, researchers can identify key intermediates and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction pathway and represents the kinetic bottleneck. Calculating the structure and energy of the transition state allows for the determination of the activation energy (ΔG‡), which is directly related to the reaction rate.

For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the oxidative addition step. These models can confirm that the oxidative addition of palladium into the C-I bond has a significantly lower activation barrier than addition into the C-Br bond, thus explaining the observed selectivity. The geometry of the calculated transition state reveals the precise arrangement of atoms as the C-I bond breaks and new Pd-C and Pd-I bonds form.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating its properties, a clear structure-reactivity relationship can be established. This is the foundation of Quantitative Structure-Activity Relationship (QSAR) studies, though here it is applied to reactivity.

For example, one could computationally explore a series of related compounds where the trifluoromethyl group is replaced with other electron-withdrawing or electron-donating groups. By calculating parameters such as bond dissociation energies, atomic charges, and HOMO-LUMO gaps for each analogue, a correlation can be drawn between the electronic nature of the substituent and the reactivity of the C-I and C-Br bonds.

Table 2: Illustrative Data for a Structure-Reactivity Study (Note: Data is hypothetical, representing trends expected from computational analysis)

| Substituent at C4 | C-I Bond Dissociation Energy (kcal/mol) | C-Br Bond Dissociation Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| -CF₃ | 65.2 | 78.5 | 2.5 |

| -NO₂ | 64.8 | 77.9 | 3.8 |

| -CN | 65.5 | 78.9 | 3.1 |

| -H | 67.1 | 80.2 | 1.2 |

| -CH₃ | 68.0 | 81.1 | 0.8 |

This data illustrates a common trend where stronger electron-withdrawing groups weaken the carbon-halogen bonds, thereby increasing the molecule's reactivity in processes like oxidative addition. These theoretical findings provide a rational basis for tuning the reactivity of the substrate for specific synthetic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-iodo-4-(trifluoromethyl)benzene, and how can purity be ensured?

- Methodology :

- Halogenation Strategies : Sequential halogenation of trifluoromethylbenzene derivatives is common. Bromination (e.g., using Br₂/FeBr₃) followed by iodination (e.g., ICl in glacial acetic acid) under controlled temperatures (40–60°C) can minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via HPLC or GC-MS (retention time and fragmentation patterns) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Crystallize the compound in non-polar solvents (e.g., hexane) to avoid solvent inclusion .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with analogous trifluoromethylbenzene derivatives (e.g., δ ~7.5–8.5 ppm for aromatic protons).

- FT-IR : Confirm C-Br (~500–600 cm⁻¹) and C-I (~480–520 cm⁻¹) stretches.

- HRMS : Validate molecular ion peaks (e.g., [M+H⁺] for C₈H₄BrF₃I, calculated m/z 370.84) .

Q. What are the key storage and handling precautions for this halogenated aryl compound?

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Use PTFE-lined caps to avoid halogen exchange with metal lids .

- Handling : Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles) and avoid contact with reducing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing CF₃ group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings, the iodine substituent (a better leaving group than bromine) facilitates selective cross-coupling at the C-I position. Computational studies (DFT) show lower activation barriers for Pd-catalyzed reactions at the iodine site .